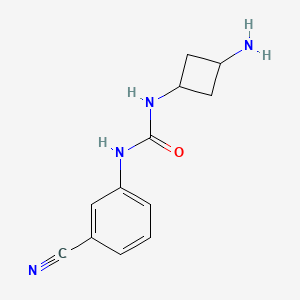
1-(3-Aminocyclobutyl)-3-(3-cyanophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminocyclobutyl)-3-(3-cyanophenyl)urea, commonly known as ACU-4429, is a small molecule drug that has shown potential in treating various neurodegenerative disorders, including Huntington's disease and Parkinson's disease.
Mecanismo De Acción
ACU-4429 works by inhibiting the activity of the enzyme transglutaminase 2 (TG2), which is known to play a role in the aggregation of mutant huntingtin protein and neuronal cell death in Parkinson's disease. By inhibiting TG2 activity, ACU-4429 can reduce the aggregation of mutant huntingtin protein and protect dopaminergic neurons from degeneration.
Biochemical and Physiological Effects:
ACU-4429 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. ACU-4429 has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ACU-4429 is its specificity for TG2, which reduces the risk of off-target effects. ACU-4429 also has good oral bioavailability and brain penetration, making it suitable for oral administration and crossing the blood-brain barrier. However, one limitation of ACU-4429 is its relatively low potency, which may require higher doses for therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on ACU-4429. One direction is to optimize the synthesis method to improve the potency and reduce the cost of production. Another direction is to conduct further preclinical studies to evaluate the safety and efficacy of ACU-4429 in animal models of neurodegenerative disorders. Clinical trials are also needed to determine the safety and efficacy of ACU-4429 in humans. Additionally, further studies are needed to investigate the potential of ACU-4429 in treating other neurodegenerative disorders, such as Alzheimer's disease and amyotrophic lateral sclerosis.
Métodos De Síntesis
The synthesis of ACU-4429 involves the reaction of 3-(3-cyanophenyl)urea with 3-aminocyclobutanone in the presence of a base. The reaction yields ACU-4429 as a white solid with a purity of over 99%. The synthesis method has been optimized to produce ACU-4429 in large quantities with high purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
ACU-4429 has been extensively studied for its potential in treating neurodegenerative disorders. In vitro studies have shown that ACU-4429 can reduce the aggregation of mutant huntingtin protein, which is the primary cause of Huntington's disease. ACU-4429 has also been shown to protect dopaminergic neurons from degeneration in Parkinson's disease models. In vivo studies have demonstrated that ACU-4429 can improve motor function and reduce neuronal loss in animal models of neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(3-aminocyclobutyl)-3-(3-cyanophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-7-8-2-1-3-10(4-8)15-12(17)16-11-5-9(14)6-11/h1-4,9,11H,5-6,14H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJGCSQGXLIMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)NC2=CC=CC(=C2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminocyclobutyl)-3-(3-cyanophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

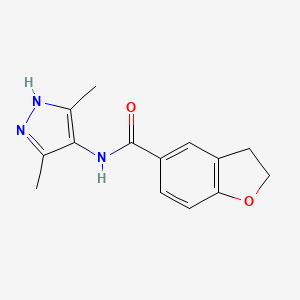
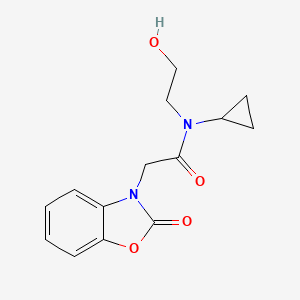
![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)

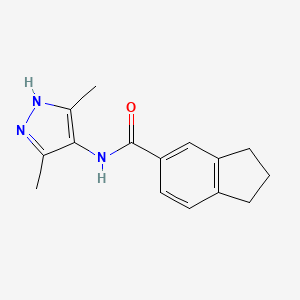
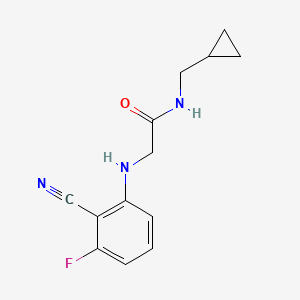
![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
![3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide](/img/structure/B7556533.png)
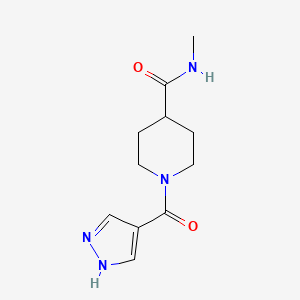




![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)